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Antimony;gadolinium(3+)

Magnetoresistance Spintronics Topological semimetal

Gadolinium antimonide (GdSb, CAS 12024-80-5) is an equiatomic rare-earth monopnictide that crystallizes in the NaCl-type rocksalt structure (space group Fm‾3m) and is classified as a compensated semimetal. It orders antiferromagnetically below a Néel temperature (TN) of 23.4 K, with the Gd3+ ion carrying a high spin S = 7/2 and zero orbital angular momentum (ground state 8S7/2), making it a benchmark system for studying exchange-only magnetism decoupled from crystal-electric-field effects.

Molecular Formula GdSb
Molecular Weight 279.0 g/mol
CAS No. 12024-80-5
Cat. No. B171187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony;gadolinium(3+)
CAS12024-80-5
Molecular FormulaGdSb
Molecular Weight279.0 g/mol
Structural Identifiers
SMILES[Sb]#[Gd]
InChIInChI=1S/Gd.Sb
InChIKeyIYUFCXCHSDHHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Antimonide (GdSb, CAS 12024-80-5) – Technical Baseline for Scientific Procurement


Gadolinium antimonide (GdSb, CAS 12024-80-5) is an equiatomic rare-earth monopnictide that crystallizes in the NaCl-type rocksalt structure (space group Fm‾3m) and is classified as a compensated semimetal [1]. It orders antiferromagnetically below a Néel temperature (TN) of 23.4 K, with the Gd3+ ion carrying a high spin S = 7/2 and zero orbital angular momentum (ground state 8S7/2), making it a benchmark system for studying exchange-only magnetism decoupled from crystal-electric-field effects [2]. GdSb exhibits metallic conductivity and multiband transport with nearly equal electron and hole carrier densities [3].

Why Rare-Earth Monopnictides Cannot Be Generically Substituted for GdSb in Research and Device Procurement


Rare-earth monopnictides (RE-Vs) form an isostructural family, yet their electronic, magnetic, and transport properties diverge dramatically with the choice of lanthanide and pnictogen. For instance, the carrier concentration in GdSb is 4.2 × 1020 cm−3, exactly double that of its isoelectronic congener GdAs (2.1 × 1020 cm−3) [1], while the critical exponent α governing the specific heat divergence at the antiferromagnetic transition is 0.20 ± 0.10 for GdSb versus 0.83 ± 0.10 for HoSb, reflecting fundamentally different universality classes of magnetic ordering [2]. Substituting GdSb with another RE-V therefore alters carrier compensation, magnetoresistance magnitude, band topology, and magnetic ground state, making direct interchange invalid for any application where these properties are design-critical [3].

Quantitative Differentiation Evidence for GdSb (CAS 12024-80-5) Against Closest Analogs


Extremely Large Magnetoresistance (XMR) of 12,100% at 2 K and 9 T in GdSb Single Crystals

GdSb exhibits an extremely large magnetoresistance (XMR) of 12,100% at 2 K under a 9 T applied magnetic field, measured on high-quality single crystals synthesized via the self-flux method [1]. This XMR value places GdSb among the highest MR materials in the rare-earth monopnictide family and arises from multiband electron–hole compensation combined with high carrier mobilities [1]. Under the same field, the MR of GdSb reaches a resistivity plateau at low temperature, a hallmark of compensated semimetals [2]. In contrast, the MR of GdAs at 10 T and 1.6 K was reported to follow a ρ(H) ∝ H1.7 dependence with substantially lower magnitude [3], underscoring the unique magnetotransport performance of GdSb.

Magnetoresistance Spintronics Topological semimetal

Carrier Concentration in GdSb is 4.2 × 10²⁰ cm⁻³ — Twice That of GdAs

Hall-effect measurements on stoichiometric GdSb single crystals yield a carrier concentration n = 4.2 × 1020 cm−3, whereas identically prepared GdAs crystals show n = 2.1 × 1020 cm−3 [1]. Both values are consistent with de Haas–van Alphen (dHvA) effect measurements on the same materials [2]. The factor-of-two difference arises from the larger lattice constant of GdSb, which alters the band overlap and Fermi surface volume relative to GdAs [1]. This directly impacts the electron–hole compensation condition, which is nearly perfect in GdSb but increasingly imbalanced in lighter pnictides [3].

Carrier density Hall effect Semimetal band structure

Specific Heat Critical Exponent α = 0.20 in GdSb Versus α = 0.83 in HoSb — Distinct Magnetic Universality Class

The specific heat CP of GdSb diverges near TN according to CP = A|ε|−α with a critical exponent α = 0.20 ± 0.10, measured above the Néel temperature [1]. This is dramatically different from the isostructural antiferromagnet HoSb, for which α = 0.83 ± 0.10 under identical analysis conditions [1]. The weak divergence in GdSb (α ≈ 0.2) is consistent with a three-dimensional Heisenberg antiferromagnet, whereas the strong divergence in HoSb (α ≈ 0.83) reflects additional crystal-electric-field (CEF) effects and anisotropic exchange absent in GdSb [2]. This difference is rooted in the S-state (L = 0) Gd3+ ion, which quenches orbital contributions, and is a unique advantage for theoretical modeling [3].

Critical phenomena Magnetic phase transition Specific heat

Band Topology Tunability via Epitaxial Strain in GdSb Thin Films — Gap Closure from Tensile to Compressive Strain

Angle-resolved photoemission spectroscopy (ARPES) combined with density functional theory (DFT) on biaxially strained GdSb(001) epitaxial films demonstrates that the gap between the hole band and electron band along the [001] dispersion direction systematically decreases as the strain is tuned from tensile to compressive [1]. This provides the first direct experimental demonstration of band order interchange in a rare-earth monopnictide via epitaxial strain, without requiring high-pressure cells [1]. Under hydrostatic pressure, first-principles calculations predict that GdSb undergoes a topological phase transition (TPT) to a non-trivial state at 6 GPa, with a second TPT at 12 GPa reverting to trivial topology, while the structural phase transition to CsCl-type occurs only at 26.1 GPa — leaving a wide pressure window for topological manipulation [2]. This strain/pressure tunability is a distinctive property not experimentally demonstrated in GdAs, GdP, or GdBi films.

Band topology Epitaxial strain engineering ARPES

GdSb Standard Enthalpy of Formation ΔH° = −120 kJ/mol·at — Distinguishing Thermodynamic Stability from Competing Gd–Sb Intermetallics

Direct calorimetric measurements at 300 K yield a standard enthalpy of formation ΔfH° = −120 ± 2 kJ/(mol of atoms) for GdSb in the solid state, compared to −116 kJ/(mol·at) for Gd4Sb3 and −78 kJ/(mol·at) for Gd16Sb39 [1]. This makes GdSb the most thermodynamically stable phase in the Gd–Sb binary system at the equiatomic composition. Additionally, electromotive force (EMF) measurements using a liquid electrolyte cell in the 395–560 °C range independently determined the Gibbs energy of formation as ΔG = −32.77 + 1.80 × 10−3T ± uncertainty kcal/g·at, corresponding to ΔH = −32.77 ± 0.60 kcal/g·at and ΔS = −1.80 ± 0.79 cal/(grad·g·at) [2]. The consistent thermodynamic stability favors single-phase synthesis and reduces the risk of secondary-phase contamination.

Formation enthalpy Phase stability Calorimetry

High-Value Application Scenarios for GdSb (CAS 12024-80-5) Based on Validated Differentiation Evidence


Extremely Large Magnetoresistance (XMR) Research and Magnetic Field Sensor Prototyping

GdSb single crystals exhibiting MR of 12,100% at 2 K and 9 T [1] provide an ideal platform for investigating the physical origin of XMR in compensated semimetals. The nearly equal electron and hole concentrations, verified by Hall and dHvA measurements, enable studies of electron–hole compensation mechanisms without the complication of orbital magnetism or CEF anisotropy. This scenario directly exploits the quantitative XMR and carrier compensation evidence established in Section 3.

Model System for Exchange-Only Antiferromagnetic Critical Phenomena

With its S-state Gd3+ ion (L = 0) and a specific heat critical exponent α = 0.20 ± 0.10 [1], GdSb serves as a textbook Heisenberg antiferromagnet for testing theoretical models of critical behavior. In contrast to HoSb (α = 0.83), GdSb eliminates CEF complications, allowing researchers to isolate exchange interaction effects. This application is directly supported by the critical exponent evidence.

Strain-Engineered Topological Semimetal Thin-Film Devices

Epitaxial GdSb(001) films grown by MBE on III-V buffer layers exhibit systematic band gap evolution under biaxial strain, as demonstrated by ARPES and DFT [1]. Combined with the predicted pressure-induced topological phase transition at only 6 GPa [2], GdSb thin films are candidate platforms for strain-tunable topological electronics. This scenario is grounded in the epitaxial strain evidence from Section 3.

Thermodynamic Reference Material for Gd–Sb Phase Diagram Validation

The precisely measured standard enthalpy of formation of GdSb (−120 ± 2 kJ/mol·at [1]) and its Gibbs energy function from EMF measurements [2] make it a reliable thermodynamic reference for validating CALPHAD models of the Gd–Sb binary system. The superior phase stability relative to competing intermetallics ensures that phase-pure GdSb can be reproducibly synthesized, which is critical for any application requiring well-defined stoichiometry.

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